HIV Protease Substrate VI

Overview

Description

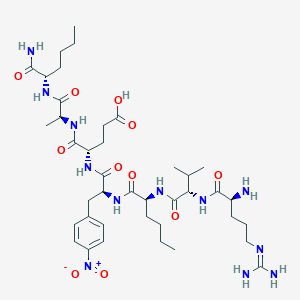

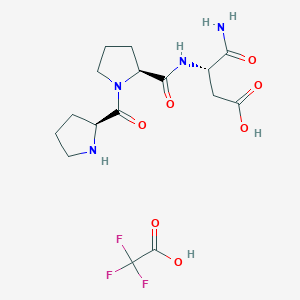

HIV Protease Substrate VI: is a synthetic peptide sequence designed to be cleaved by the human immunodeficiency virus type 1 protease. This substrate is crucial for studying the enzymatic activity of the protease, which plays a significant role in the maturation and replication of the human immunodeficiency virus. By understanding how the protease interacts with its substrates, researchers can develop effective inhibitors to combat the virus.

Mechanism of Action

Target of Action

The primary target of the HIV Protease Substrate VI is the HIV-1 protease (HIV PR) . This enzyme plays a crucial role in the life cycle of the HIV virus. It is responsible for cleaving a viral polyprotein precursor into individual mature proteins, which are necessary for the proper assembly and maturation of infectious virions .

Mode of Action

The this compound interacts with the HIV-1 protease by fitting into the active site of the enzyme . The preferred cleavage site for this enzyme is the N-terminal side of proline residues, especially between phenylalanine and proline or tyrosine and proline . The substrate binding to the protease causes conformational changes that bring the substrate to the position of a water molecule, which then acts as a nucleophile to the substrate .

Biochemical Pathways

The action of this compound affects the life cycle of the HIV virus. The HIV virus belongs to the class of retroviruses, which carry genetic information in the form of RNA. The virus infects T cells that carry the CD4 antigen on their surface. As the virus enters a cell, its RNA is reverse-transcribed to DNA by a virally encoded enzyme, the reverse transcriptase (RT). The viral DNA enters the cell nucleus, where it is integrated into the genetic material of the cell by a second virally encoded enzyme, the integrase . HIV protease, the third virally encoded enzyme, is required in this step to cleave a viral polyprotein precursor into individual mature proteins . The viral RNA and viral proteins assemble at the cell surface into new virions, which then bud from the cell and are released to infect another cell .

Pharmacokinetics

It is known that hiv protease inhibitors, which have a similar mode of action, can alter metabolic clearance by both inhibiting a wide variety of cytochrome p450 (cyp) enzymes and inducing the expression of phase ii enzymes such as glucuronidation .

Result of Action

The action of this compound results in the cleavage of the viral polyprotein precursor into individual mature proteins. This is a crucial step in the life cycle of the HIV virus, as it allows for the proper assembly and maturation of infectious virions . In addition to cleaving viral precursors, HIV-1 PR also cleaves host cell proteins, leading to both necrotic cell death and apoptotic cell death of the infected CD4+ T-cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of this compound due to potential drug-drug interactions . Additionally, the presence of mutations in the HIV-1 protease can lead to resistance to this compound . The pH and temperature of the environment can also influence the stability and efficacy of the compound .

Biochemical Analysis

Biochemical Properties

HIV Protease Substrate VI interacts with the HIV-1 protease, an enzyme that cleaves the viral polyproteins at specific sites, allowing the formation of mature and infectious virions . The substrate binds to the enzyme through a hydrogen bond to aspartic acid 30 on one chain of the enzyme, further stabilized by bondage to the glycine-rich region in the flap of the same monomer .

Cellular Effects

The interaction of this compound with HIV-1 protease has profound effects on cellular functions. The protease cleaves host cell proteins, leading to both necrotic and apoptotic cell death of the infected CD4+ T-cell .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with the active site of the HIV-1 protease. Asp-25′ exists in the unprotonated state upon binding to the substrate, while the proton on Asp-25 is positioned to hydrogen bond to the carbonyl oxygen of the substrate .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change due to factors such as the product’s stability and degradation. Current research is focused on predicting HIV-1 protease cleavage sites, which is crucial for designing effective inhibitors against HIV-1 viruses .

Metabolic Pathways

This compound is involved in the metabolic pathways of the HIV life cycle. The HIV-1 protease processes the viral polyproteins at specific cleavage sites, allowing the formation of mature and infectious virions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely linked to the conformational dynamics of the HIV-1 protease. The flexibility of the flaps of the protease controls the access of substrates and inhibitors to the active site .

Subcellular Localization

The subcellular localization of this compound is determined by its interaction with the HIV-1 protease. The protease is required to cleave a viral polyprotein precursor into individual mature proteins, which then assemble at the cell surface into new virions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV Protease Substrate VI involves solid-phase peptide synthesis, a method commonly used for creating peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar approach but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product undergoes rigorous quality control to meet the standards required for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: HIV Protease Substrate VI primarily undergoes hydrolysis when interacting with the human immunodeficiency virus type 1 protease. This reaction involves the cleavage of peptide bonds within the substrate, resulting in smaller peptide fragments.

Common Reagents and Conditions: The hydrolysis reaction is typically carried out in an aqueous buffer solution at a physiological pH. The presence of the protease enzyme is essential for the reaction to occur. Inhibitors can be introduced to study their effects on the protease activity.

Major Products Formed: The major products formed from the hydrolysis of this compound are smaller peptide fragments. These fragments can be analyzed to determine the cleavage sites and the efficiency of the protease.

Scientific Research Applications

Chemistry: In chemistry, HIV Protease Substrate VI is used to study the catalytic mechanism of the human immunodeficiency virus type 1 protease. By analyzing the cleavage patterns, researchers can gain insights into the enzyme’s specificity and activity.

Biology: In biological research, this substrate helps in understanding the role of the protease in the life cycle of the human immunodeficiency virus. It is also used to screen potential inhibitors that can block the protease’s activity, thereby preventing the maturation of the virus.

Medicine: In medicine, this compound is crucial for developing antiretroviral drugs. By identifying effective inhibitors, researchers can design drugs that target the protease, reducing the viral load in patients with human immunodeficiency virus infection.

Industry: In the pharmaceutical industry, this substrate is used in high-throughput screening assays to evaluate the efficacy of new protease inhibitors. It is also employed in quality control processes to ensure the consistency and potency of antiretroviral drugs.

Comparison with Similar Compounds

- HIV Protease Substrate I

- HIV Protease Substrate II

- HIV Protease Substrate III

- HIV Protease Substrate IV

- HIV Protease Substrate V

Comparison: HIV Protease Substrate VI is unique in its specific sequence and cleavage sites, which are designed to provide detailed information about the human immunodeficiency virus type 1 protease’s activity. Compared to other substrates, this compound offers higher sensitivity and specificity, making it an invaluable tool for studying the enzyme and developing effective inhibitors.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N12O11/c1-6-8-12-27(33(42)55)47-34(56)23(5)46-36(58)29(18-19-31(53)54)48-38(60)30(21-24-14-16-25(17-15-24)52(62)63)50-37(59)28(13-9-7-2)49-39(61)32(22(3)4)51-35(57)26(41)11-10-20-45-40(43)44/h14-17,22-23,26-30,32H,6-13,18-21,41H2,1-5H3,(H2,42,55)(H,46,58)(H,47,56)(H,48,60)(H,49,61)(H,50,59)(H,51,57)(H,53,54)(H4,43,44,45)/t23-,26-,27-,28-,29-,30-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVRTIXPQZQNMQ-APYWWOEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N12O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetic acid;(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B6303619.png)

![H-Glu[cyclo(-Arg-Gly-Asp-D-Phe-Lys)]-cyclo(-Arg-Gly-Asp-D-Phe-Lys) trifluoroacetate](/img/structure/B6303620.png)

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2,3,4,4,4-pentadeuterio-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-2,3,4,4,4-pentadeuterio-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B6303669.png)

![acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid](/img/structure/B6303686.png)

![(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid;hydrobromide](/img/structure/B6303704.png)

![acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B6303707.png)

![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride](/img/structure/B6303712.png)